

Technical Guide: Bz-(Me)Tz-NHS for Advanced Bioconjugation

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Bz-(Me)Tz-NHS** (CAS Number: 1454558-58-7), a third-generation methyltetrazine-based N-hydroxysuccinimide ester. It is a key reagent in the field of bioorthogonal chemistry, enabling the efficient and specific conjugation of molecules through "click chemistry." This document outlines its chemical properties, detailed experimental protocols for antibody conjugation, and the fundamental principles of the inverse-electron-demand Diels-Alder (IEDDA) reaction that underpins its utility in drug development and other research applications.

Core Compound Data

The quantitative properties of **Bz-(Me)Tz-NHS** are summarized below, providing essential information for its use in experimental settings.



Property	Value
CAS Number	1454558-58-7
Molecular Weight	412.40 g/mol [1][2]
Chemical Formula	C19H20N6O5
Appearance	Solid
Purity	Typically ≥95%
Storage Conditions	Store at -20°C for long-term stability.

Experimental Protocols

The following protocols provide a detailed methodology for the conjugation of **Bz-(Me)Tz-NHS** to a primary amine-containing biomolecule, such as an antibody, and the subsequent bioorthogonal reaction with a trans-cyclooctene (TCO)-modified molecule.

Protocol 1: Antibody Labeling with Bz-(Me)Tz-NHS

This protocol describes the covalent attachment of the methyltetrazine moiety to an antibody via the reaction of the NHS ester with primary amines (e.g., lysine residues).

Materials:

- Antibody to be labeled (in an amine-free buffer, e.g., PBS)
- Bz-(Me)Tz-NHS
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.3-8.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:



- Antibody Preparation: If the antibody solution contains primary amines (e.g., from Tris or glycine buffers), exchange the buffer to PBS using a desalting column. Adjust the antibody concentration to 2-10 mg/mL.
- Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Bz-(Me)Tz-NHS in anhydrous DMSO.
- pH Adjustment: To the antibody solution, add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3-8.5) to raise the pH, which facilitates the reaction with primary amines.
- Conjugation Reaction: Add the Bz-(Me)Tz-NHS stock solution to the antibody solution. A 10to 20-fold molar excess of the NHS ester to the antibody is a recommended starting point for optimization.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.
- Quenching: To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. This will react with any excess, unreacted Bz-(Me)Tz-NHS. Incubate for 15-30 minutes at room temperature.
- Purification: Remove unreacted Bz-(Me)Tz-NHS and quenching buffer byproducts using a
 desalting column equilibrated with a suitable storage buffer (e.g., PBS).
- Characterization: Determine the concentration of the tetrazine-modified antibody and the degree of labeling (DOL) using UV-Vis spectrophotometry.

Protocol 2: Bioorthogonal "Click" Reaction

This protocol outlines the inverse-electron-demand Diels-Alder (IEDDA) reaction between the tetrazine-modified antibody and a TCO-functionalized molecule (e.g., a fluorescent dye, a cytotoxic drug).

Materials:

- Tetrazine-modified antibody (from Protocol 1)
- TCO-functionalized molecule of interest



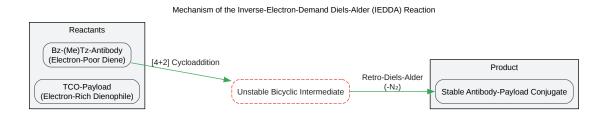
Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

- Reaction Setup: In a suitable reaction vessel, combine the tetrazine-modified antibody with the TCO-functionalized molecule in the desired molar ratio. A slight excess (e.g., 1.5-2 equivalents) of the TCO-molecule is often used to ensure complete labeling of the antibody.
- Incubation: The reaction is typically rapid and can be carried out at room temperature.
 Incubate for 30 minutes to 2 hours. The progress of the reaction can sometimes be monitored by the disappearance of the characteristic color of the tetrazine.
- Purification (Optional): If necessary, the final antibody conjugate can be purified from excess
 TCO-reagent using size-exclusion chromatography or dialysis.

Signaling Pathways and Experimental Workflows

While **Bz-(Me)Tz-NHS** is not used to directly probe a specific intracellular signaling pathway, it is a critical tool in constructing molecules, such as antibody-drug conjugates (ADCs), that interact with these pathways. The following diagrams illustrate the key chemical reaction and the experimental workflow for creating and utilizing an ADC.

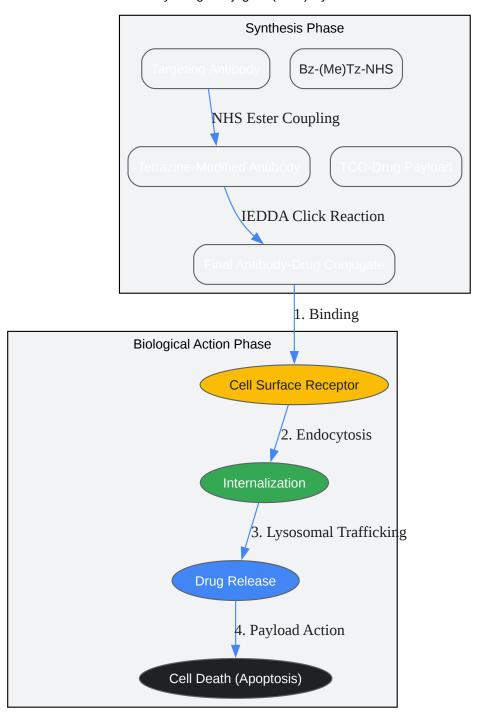


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Caption: The IEDDA "click" reaction mechanism.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis and Action



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References

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